molecular formula C3H3F5O2 B1581889 2,2,3,3,3-Pentafluoropropane-1,1-diol CAS No. 422-63-9

2,2,3,3,3-Pentafluoropropane-1,1-diol

Cat. No. B1581889
CAS RN: 422-63-9
M. Wt: 166.05 g/mol
InChI Key: BQAOCAJBGDDVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,3-Pentafluoropropane-1,1-diol, also known as 2,2,3,3,3-pentafluoro-1,1-propanediol, is a compound with the CAS Number: 422-63-9 . It has a molecular weight of 166.05 . It is a powder with a melting point of 52-54°C .


Molecular Structure Analysis

The InChI code for 2,2,3,3,3-Pentafluoropropane-1,1-diol is 1S/C3H3F5O2/c4-2(5,1(9)10)3(6,7)8/h1,9-10H . This indicates the presence of three carbon atoms, three hydrogen atoms, five fluorine atoms, and two oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoropropane-1,1-diol is a powder with a melting point of 52-54°C . It has a molecular weight of 166.05 and a density of 1.505 g/mL at 25 °C . The refractive index n20/D is 1.288 (lit.) .

Scientific Research Applications

Application 1: Physical Chemistry

  • Scientific Field : Physical Chemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol (PFP) is used in the study of structural diversity, conformational conversion, and tunnelling motion .
  • Methods of Application : Rotational spectra of PFP were measured using cavity and chirped pulse Fourier transform microwave spectrometers . A recently developed conformational search tool, CREST, was used for systematic conformational searches of possible binary PFP conformers .
  • Results or Outcomes : Of the nine possible PFP configurations which include four mirror-imaged pairs and an achiral conformer, the two most stable monomeric PFP imaged pairs were observed and assigned . The rotational transitions of these pairs exhibit large tunnelling splittings .

Application 2: Analytical Chemistry

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol is used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin and quinolinic acid in human and rat plasma by GC-MS .
  • Methods of Application : The compound is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses .
  • Results or Outcomes : The use of 2,2,3,3,3-Pentafluoro-1-propanol improves the detection of various compounds in biological samples .

Application 3: Cleaning Agent

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol is used as an alternative cleaning agent for chlorofluorocarbon .
  • Methods of Application : The compound is used in its liquid form as a cleaning agent .
  • Results or Outcomes : The use of 2,2,3,3,3-Pentafluoro-1-propanol as a cleaning agent provides an environmentally friendly alternative to chlorofluorocarbons .

Application 4: Derivatization Reagent

  • Scientific Field : Biochemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol is used as a derivatization reagent in the simultaneous analysis of cocaine, cocaethylene and their possible metabolic and pyrolytic products in blood, urine and muscle by GC-MS .
  • Methods of Application : The compound is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses .
  • Results or Outcomes : The use of 2,2,3,3,3-Pentafluoro-1-propanol improves the detection of various compounds in biological samples .

Application 5: Industrial Cleaning Agent

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol is used as an alternative cleaning agent for chlorofluorocarbons .
  • Methods of Application : The compound is used in its liquid form as a cleaning agent .
  • Results or Outcomes : The use of 2,2,3,3,3-Pentafluoro-1-propanol as a cleaning agent provides an environmentally friendly alternative to chlorofluorocarbons .

Application 6: Biochemical Derivatization Reagent

  • Scientific Field : Biochemistry
  • Summary of the Application : 2,2,3,3,3-Pentafluoro-1-propanol is used as a derivatization reagent in the simultaneous analysis of cocaine, cocaethylene and their possible metabolic and pyrolytic products in blood, urine and muscle by GC-MS .
  • Methods of Application : The compound is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses .
  • Results or Outcomes : The use of 2,2,3,3,3-Pentafluoro-1-propanol improves the detection of various compounds in biological samples .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O2/c4-2(5,1(9)10)3(6,7)8/h1,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAOCAJBGDDVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059969
Record name 1H-Perfluoro-1,1-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropane-1,1-diol

CAS RN

422-63-9
Record name 2,2,3,3,3-Pentafluoro-1,1-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Propanediol, 2,2,3,3,3-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Propanediol, 2,2,3,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Perfluoro-1,1-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-pentafluoropropane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,3-Pentafluoropropane-1,1-diol
Reactant of Route 2
2,2,3,3,3-Pentafluoropropane-1,1-diol
Reactant of Route 3
2,2,3,3,3-Pentafluoropropane-1,1-diol
Reactant of Route 4
Reactant of Route 4
2,2,3,3,3-Pentafluoropropane-1,1-diol
Reactant of Route 5
2,2,3,3,3-Pentafluoropropane-1,1-diol
Reactant of Route 6
2,2,3,3,3-Pentafluoropropane-1,1-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.